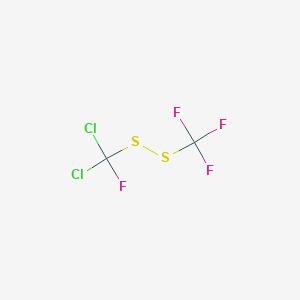
Dichlorofluoromethyl trifluoromethyl disulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorofluoromethyl trifluoromethyl disulfide is a chemical compound with the molecular formula C2ClF5S2 It is known for its unique structure, which includes both dichlorofluoromethyl and trifluoromethyl groups bonded to a disulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichlorofluoromethyl trifluoromethyl disulfide typically involves the reaction of dichlorofluoromethyl and trifluoromethyl precursors under controlled conditions. One common method involves the use of a two-chamber reactor, where the dichlorofluoromethyl and trifluoromethyl groups are generated in situ and then combined to form the disulfide linkage . The reaction conditions often include the use of activators such as PPh3 and N-bromosuccinimide to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound. Safety measures are crucial due to the toxic and volatile nature of the intermediates involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorofluoromethyl trifluoromethyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dichlorofluoromethyl trifluoromethyl disulfide has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound and its derivatives in drug development, particularly for targeting specific enzymes and pathways.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Wirkmechanismus
The mechanism of action of dichlorofluoromethyl trifluoromethyl disulfide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorodifluoromethyl trifluoromethyl disulfide: Similar in structure but with a chlorodifluoromethyl group instead of a dichlorofluoromethyl group.
Bis(trifluoromethyl) disulfide: Contains two trifluoromethyl groups bonded to a disulfide linkage.
Trifluoromethyl sulfoxide: A related compound where the disulfide linkage is replaced by a sulfoxide group.
Uniqueness
Dichlorofluoromethyl trifluoromethyl disulfide is unique due to the presence of both dichlorofluoromethyl and trifluoromethyl groups, which confer distinct chemical properties.
Eigenschaften
CAS-Nummer |
20614-29-3 |
|---|---|
Molekularformel |
C2Cl2F4S2 |
Molekulargewicht |
235.1 g/mol |
IUPAC-Name |
[[dichloro(fluoro)methyl]disulfanyl]-trifluoromethane |
InChI |
InChI=1S/C2Cl2F4S2/c3-1(4,5)9-10-2(6,7)8 |
InChI-Schlüssel |
BKKRCSANKBJFNO-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)SSC(F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


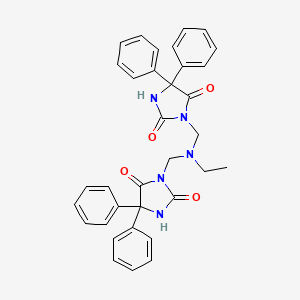
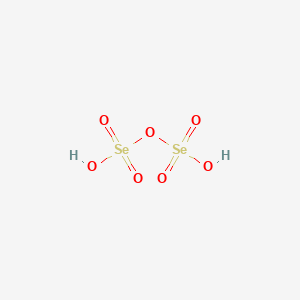
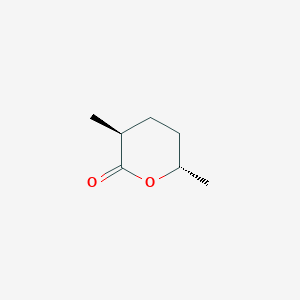
![5-Methoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14706450.png)
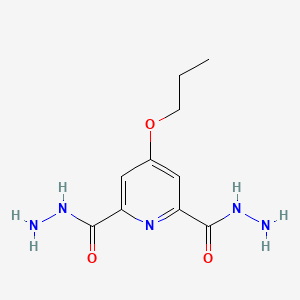
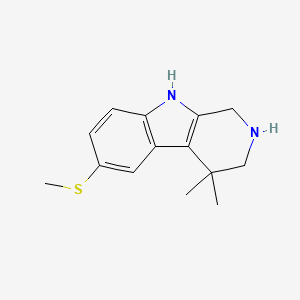
![Pyridine, 2-[(phenylmethyl)sulfonyl]-, 1-oxide](/img/structure/B14706465.png)
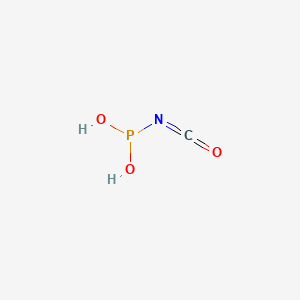
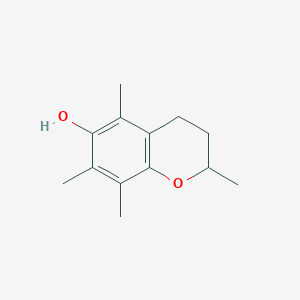
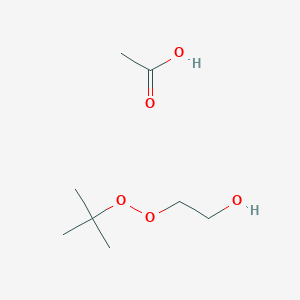
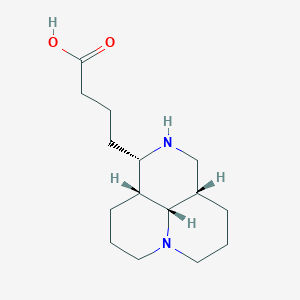
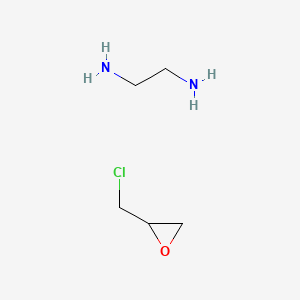
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

